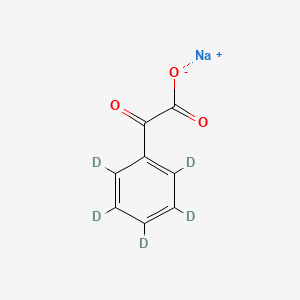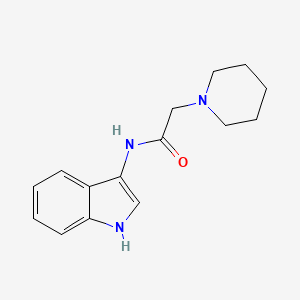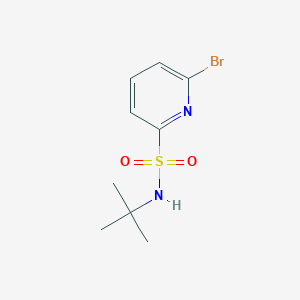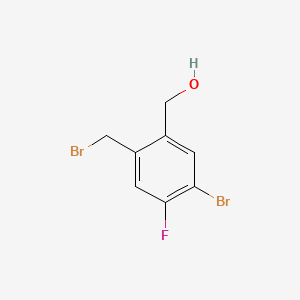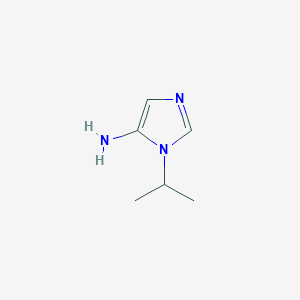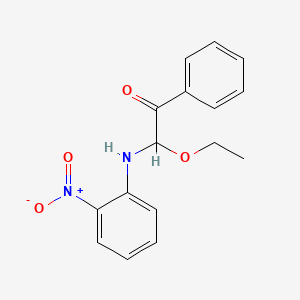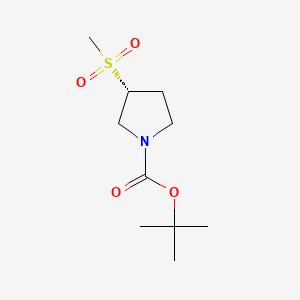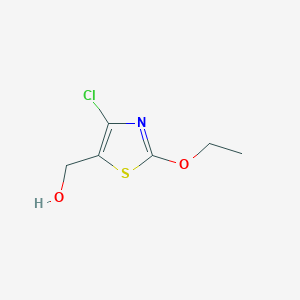![molecular formula C14H18F3N3O7 B13924694 5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)
5-[3-[(Trifluoroacetyl)amino]propyl]uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves multiple steps, typically starting with the modification of uridine. The trifluoroacetyl group is introduced through a reaction with trifluoroacetic anhydride, and the propylamine group is added via a nucleophilic substitution reaction. The exact reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps to laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production .
化学反应分析
Types of Reactions
5-[3-[(Trifluoroacetyl)amino]propyl]uridine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can reduce the trifluoroacetyl group to a simpler amine group.
Substitution: This reaction can replace the trifluoroacetyl group with other functional groups, potentially creating new analogues
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield a primary amine .
科学研究应用
5-[3-[(Trifluoroacetyl)amino]propyl]uridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing other nucleoside analogues.
Biology: Employed in cell labeling and tracking DNA synthesis.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and research reagents
作用机制
The mechanism of action of 5-[3-[(Trifluoroacetyl)amino]propyl]uridine involves its incorporation into DNA during replication. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: Another thymidine analogue used for similar purposes in DNA labeling and tracking.
5-Fluoro-2’-deoxyuridine: Known for its use in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iodo-2’-deoxyuridine: Used in antiviral therapies and as a radiosensitizer in cancer treatment
Uniqueness
5-[3-[(Trifluoroacetyl)amino]propyl]uridine is unique due to its trifluoroacetyl group, which imparts distinct chemical properties and biological activities compared to other thymidine analogues. This uniqueness makes it particularly useful for specific research applications, such as tracking DNA synthesis in cells .
属性
分子式 |
C14H18F3N3O7 |
|---|---|
分子量 |
397.30 g/mol |
IUPAC 名称 |
N-[3-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]propyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C14H18F3N3O7/c15-14(16,17)12(25)18-3-1-2-6-4-20(13(26)19-10(6)24)11-9(23)8(22)7(5-21)27-11/h4,7-9,11,21-23H,1-3,5H2,(H,18,25)(H,19,24,26)/t7-,8-,9-,11-/m1/s1 |
InChI 键 |
KLBVGHXBEIVUST-TURQNECASA-N |
手性 SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CCCNC(=O)C(F)(F)F |
规范 SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CCCNC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


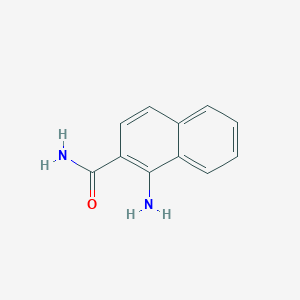
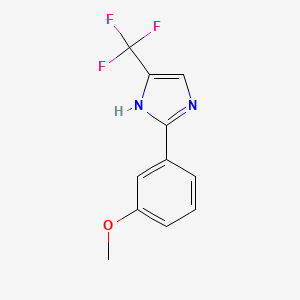
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
